Cas no 934744-30-6 (3-Bromo-n-(2-chloroethyl)benzamide)

3-Bromo-N-(2-chloroethyl)benzamide is a halogenated benzamide derivative with potential applications in organic synthesis and pharmaceutical research. Its molecular structure, featuring both bromo and chloro substituents, makes it a versatile intermediate for further functionalization, particularly in the development of bioactive compounds. The presence of the 2-chloroethyl group enhances reactivity in nucleophilic substitution reactions, while the bromo-substituted aromatic ring allows for selective cross-coupling transformations. This compound is valued for its stability under standard handling conditions and its compatibility with a range of synthetic methodologies. Its well-defined reactivity profile makes it suitable for use in medicinal chemistry and material science applications requiring precise molecular modifications.
3-Bromo-n-(2-chloroethyl)benzamide structure
934744-30-6 structure
Product Name:3-Bromo-n-(2-chloroethyl)benzamide
CAS No:934744-30-6
MF:C9H9BrClNO
MW:262.53086066246
CID:5529387
Update Time:2025-05-22

3-Bromo-n-(2-chloroethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(2-chloroethyl)benzamide
    • 3-Bromo-n-(2-chloroethyl)benzamide
    • Inchi: 1S/C9H9BrClNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13)
    • InChI Key: WTORKQARSASQFO-UHFFFAOYSA-N
    • SMILES: C(NCCCl)(=O)C1=CC=CC(Br)=C1

3-Bromo-n-(2-chloroethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749672-1g
3-Bromo-n-(2-chloroethyl)benzamide
934744-30-6 98%
1g
¥2906.00 2024-04-24

Additional information on 3-Bromo-n-(2-chloroethyl)benzamide

3-Bromo-N-(2-chloroethyl)benzamide (CAS No. 934744-30-6): A Comprehensive Overview

3-Bromo-N-(2-chloroethyl)benzamide (CAS No. 934744-30-6) is a versatile organic compound with a unique structure that combines a bromine atom, a chloroethyl group, and an amide functional group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes a benzene ring substituted with bromine and an amide group attached to a chloroethyl chain, makes it highly reactive and customizable for different chemical reactions.

The synthesis of 3-bromo-N-(2-chloroethyl)benzamide involves several key steps, including the bromination of benzamide derivatives and subsequent alkylation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis techniques to accelerate reaction times while maintaining high yields.

One of the most promising applications of 3-bromo-N-(2-chloroethyl)benzamide lies in its use as an intermediate in drug discovery. The compound's ability to undergo nucleophilic substitution reactions makes it an ideal building block for constructing complex molecular architectures. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antitumor activities, suggesting its potential as a lead compound for developing new therapeutic agents.

In the field of agrochemicals, 3-bromo-N-(2-chloroethyl)benzamide has been investigated as a precursor for herbicides and insecticides. Its reactivity with various agricultural chemicals has led to the development of novel pest control agents with improved efficacy and reduced toxicity to non-target species. Recent research has focused on optimizing the compound's stability under environmental conditions to enhance its agricultural applications.

From a materials science perspective, 3-bromo-N-(2-chloroethyl)benzamide has been utilized in the synthesis of advanced polymers and coatings. Its ability to form strong intermolecular bonds makes it suitable for creating materials with enhanced mechanical properties and thermal stability. Scientists have also explored its use in creating biodegradable polymers, addressing the growing demand for sustainable materials in industries such as packaging and electronics.

The environmental impact of 3-bromo-N-(2-chloroethyl)benzamide has also been a topic of interest among researchers. Studies have shown that the compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in the environment. However, further investigations are needed to fully understand its ecological footprint and ensure safe handling practices during production and application.

In conclusion, 3-bromo-N-(2-chloroethyl)benzamide (CAS No. 934744-30-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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